
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(4-异丙基哌嗪-1-基)-2-甲基吡啶-3-基)(苯基)甲酮是一种复杂的有机化合物,包含哌嗪环、吡啶环和苯基。
准备方法
合成路线和反应条件
(6-(4-异丙基哌嗪-1-基)-2-甲基吡啶-3-基)(苯基)甲酮的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
哌嗪环的形成: 哌嗪环可以通过在酸性条件下使异丙胺与二乙醇胺反应来合成。
吡啶环的形成: 吡啶环可以通过在受控条件下使2-甲基吡啶与适当的试剂反应来合成。
偶联反应: 最后一步涉及使用偶联试剂(例如钯碳(Pd/C))在氢化条件下将哌嗪环和吡啶环与苯基偶联。
工业生产方法
(6-(4-异丙基哌嗪-1-基)-2-甲基吡啶-3-基)(苯基)甲酮的工业生产方法通常涉及使用自动化反应器和连续流动工艺进行大规模合成,以确保高产率和高纯度。反应条件经过优化,以最大限度地减少副产物并提高效率。
化学反应分析
反应类型
(6-(4-异丙基哌嗪-1-基)-2-甲基吡啶-3-基)(苯基)甲酮可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2))进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4))进行。
取代: 该化合物可以进行取代反应,其中官能团被其他基团取代,例如使用卤素或烷基化试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO4)。
还原: 甲醇中的硼氢化钠 (NaBH4)。
取代: 在催化剂存在下的卤素(例如氯、溴)。
主要产物
从这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能生成酮或羧酸,而还原可能生成醇或胺。
科学研究应用
(6-(4-异丙基哌嗪-1-基)-2-甲基吡啶-3-基)(苯基)甲酮有几种科学研究应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为生化分析中配体的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
(6-(4-异丙基哌嗪-1-基)-2-甲基吡啶-3-基)(苯基)甲酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与受体或酶结合,调节其活性并导致各种生物学效应。确切的分子靶点和途径取决于具体应用和使用环境。
相似化合物的比较
类似化合物
(6-(4-异丙基哌嗪-1-基)-4-甲基吡啶-3-基)(苯基)甲酮: 结构类似,但甲基位置不同。
(6-(4-异丙基哌嗪-1-基)-2-甲基吡啶-3-基)(苯基)甲酮: 另一种异构体,具有不同的官能团排列。
独特性
(6-(4-异丙基哌嗪-1-基)-2-甲基吡啶-3-基)(苯基)甲酮因其官能团和结构特征的独特组合而独一无二,这赋予了它独特的化学和生物学特性。这种独特性使其成为各种研究和工业应用中宝贵的化合物。
属性
分子式 |
C20H25N3O |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H25N3O/c1-15(2)22-11-13-23(14-12-22)19-10-9-18(16(3)21-19)20(24)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3 |
InChI 键 |
QBEDTMYNWISJPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11796966.png)
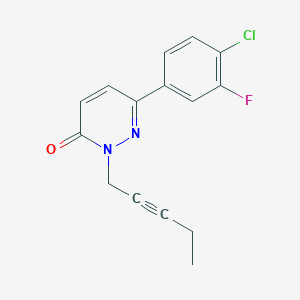
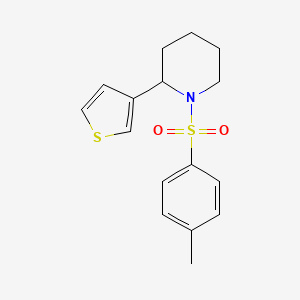
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
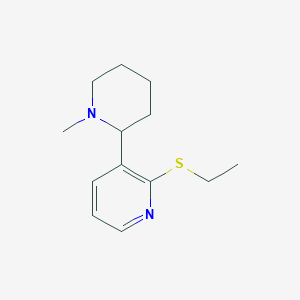




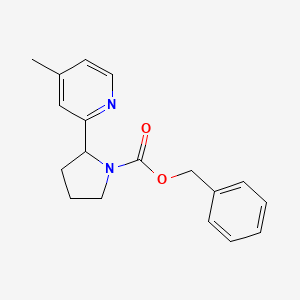
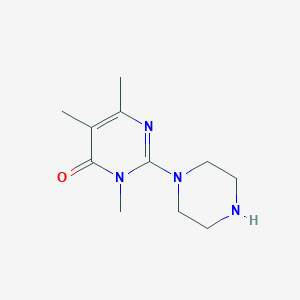

![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
